(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
is a complex organic molecule that contains an imidazole ring, a pyrimidine ring, and a pyrrolidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the linkage of the terminal sulfonamide moiety to the pyrimidine ring via either an ethylamine or propylamine bridge . The synthesis process usually starts from o-phenylenediamine .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazole ring, a pyrimidine ring, and a pyrrolidine ring . The imidazole ring is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications
Synthesis and Characterization
- Research has been conducted on the synthesis of related compounds, demonstrating methods for creating benzimidazole derivatives and their application in developing materials with specific optical properties. For instance, a study detailed the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, highlighting their potential in creating luminescent materials due to their remarkable Stokes' shift range and tunable quantum yields (Volpi et al., 2017).
Antimicrobial and Antimycobacterial Activities
- Compounds with structures similar to the query chemical have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. One study highlighted the synthesis and screening of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones, finding specific derivatives to be highly effective against bacterial and fungal strains, indicating their potential as antimicrobial agents (Narasimhan et al., 2011).
Synthesis of Imaging Agents
- Another area of research involves the synthesis of novel compounds for imaging applications, such as the development of [11C]HG-10-102-01, a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This study underscores the compound's synthesis process and its suitability for high-specificity imaging applications (Wang et al., 2017).
Antiproliferative Activities and Molecular Docking
- Research into novel heterocycles, including those with imidazolyl and pyridyl components, has explored their antiproliferative activities and potential interactions with biological targets through molecular docking studies. This work contributes to the understanding of how such compounds can be designed for enhanced biological efficacy (Fahim et al., 2021).
Optical, Electrical, and Thermal Properties
- The synthesis and characterization of oligobenzimidazoles, including benzimidazole derivatives similar to the query compound, have been studied for their electrochemical, electrical, optical, thermal, and rectification properties. This research is significant for the development of materials with specific electronic and optical applications (Anand & Muthusamy, 2018).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the broad range of activities associated with imidazole derivatives, it can be inferred that the compound could potentially have a variety of effects at the molecular and cellular level .
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-19(16-3-1-15(2-4-16)11-23-10-8-21-14-23)24-9-6-17(12-24)26-18-5-7-20-13-22-18/h1-5,7-8,10,13-14,17H,6,9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFRBYXBHUXSOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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